Cas no 1197238-20-2 (3-(Trifluoromethyl)pyrazine-2-carbaldehyde)
3-(Trifluoromethyl)pyrazine-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3-(Trifluoromethyl)pyrazine-2-carbaldehyde
- 3-(Trifluoromethyl)-2-pyrazinecarbaldehyde
- 1197238-20-2
- P12930
- Z1416169080
- EN300-7400020
- 2-Pyrazinecarboxaldehyde, 3-(trifluoromethyl)-
- A892437
- SCHEMBL20303439
- CS-0054599
- JSRSQMKEQWBMMV-UHFFFAOYSA-N
-
- Inchi: 1S/C6H3F3N2O/c7-6(8,9)5-4(3-12)10-1-2-11-5/h1-3H
- InChI Key: JSRSQMKEQWBMMV-UHFFFAOYSA-N
- SMILES: FC(C1C(C=O)=NC=CN=1)(F)F
Computed Properties
- Exact Mass: 176.01974721g/mol
- Monoisotopic Mass: 176.01974721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 42.8Ų
3-(Trifluoromethyl)pyrazine-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM306897-100mg |
3-(Trifluoromethyl)pyrazine-2-carbaldehyde |
1197238-20-2 | 95%+ | 100mg |
$881 | 2021-08-18 | |
| Chemenu | CM306897-250mg |
3-(Trifluoromethyl)pyrazine-2-carbaldehyde |
1197238-20-2 | 95%+ | 250mg |
$1423 | 2021-08-18 | |
| Chemenu | CM306897-1g |
3-(Trifluoromethyl)pyrazine-2-carbaldehyde |
1197238-20-2 | 95%+ | 1g |
$2372 | 2021-08-18 | |
| Alichem | A099002053-1g |
3-(Trifluoromethyl)pyrazine-2-carbaldehyde |
1197238-20-2 | 95% | 1g |
$1371.22 | 2023-09-04 | |
| Chemenu | CM306897-100mg |
3-(Trifluoromethyl)pyrazine-2-carbaldehyde |
1197238-20-2 | 95%+ | 100mg |
$626 | 2023-02-18 | |
| Chemenu | CM306897-250mg |
3-(Trifluoromethyl)pyrazine-2-carbaldehyde |
1197238-20-2 | 95%+ | 250mg |
$938 | 2023-02-18 | |
| Chemenu | CM306897-500mg |
3-(Trifluoromethyl)pyrazine-2-carbaldehyde |
1197238-20-2 | 95%+ | 500mg |
$672 | 2022-06-14 | |
| Chemenu | CM306897-1g |
3-(Trifluoromethyl)pyrazine-2-carbaldehyde |
1197238-20-2 | 95%+ | 1g |
$1564 | 2023-02-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125239-100mg |
3-(Trifluoromethyl)pyrazine-2-carbaldehyde |
1197238-20-2 | 97% | 100mg |
¥2002.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125239-250mg |
3-(Trifluoromethyl)pyrazine-2-carbaldehyde |
1197238-20-2 | 97% | 250mg |
¥2954.00 | 2024-08-09 |
3-(Trifluoromethyl)pyrazine-2-carbaldehyde Suppliers
3-(Trifluoromethyl)pyrazine-2-carbaldehyde Related Literature
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 3-(Trifluoromethyl)pyrazine-2-carbaldehyde
3-(Trifluoromethyl)pyrazine-2-carbaldehyde: A Versatile Fluorinated Building Block for Modern Chemistry
3-(Trifluoromethyl)pyrazine-2-carbaldehyde (CAS 1197238-20-2) represents an important class of fluorinated heterocyclic compounds that has gained significant attention in pharmaceutical and materials science research. This trifluoromethyl-substituted pyrazine derivative combines the unique electronic properties of fluorine atoms with the structural diversity of pyrazine rings, making it a valuable intermediate for various synthetic applications.
The growing demand for fluorinated organic compounds in drug discovery has positioned 3-(Trifluoromethyl)pyrazine-2-carbaldehyde as a key building block. Recent studies highlight how the introduction of CF3 groups into pharmaceutical candidates can dramatically improve metabolic stability, membrane permeability, and binding affinity. Researchers are particularly interested in how this pyrazine-2-carbaldehyde derivative can be utilized to create novel kinase inhibitors and antimicrobial agents.
From a synthetic chemistry perspective, 1197238-20-2 offers multiple reactive sites for further functionalization. The aldehyde group provides an excellent handle for condensation reactions, while the electron-deficient trifluoromethyl pyrazine core facilitates various nucleophilic aromatic substitutions. These features make it particularly valuable for constructing complex molecular architectures seen in many FDA-approved drugs containing fluorinated heterocycles.
The material science applications of 3-(Trifluoromethyl)pyrazine-2-carbaldehyde are equally promising. Its incorporation into organic electronic materials has shown potential for improving charge transport properties in OLED devices and organic semiconductors. The strong electron-withdrawing character of the CF3-pyrazine moiety contributes to enhanced n-type semiconductor performance, addressing current limitations in organic electronics.
Recent patent analyses reveal a steady increase in filings mentioning trifluoromethylated pyrazine derivatives, particularly in areas of agrochemical chemistry and medicinal chemistry. This trend reflects the growing recognition of 1197238-20-2 as a privileged scaffold in small molecule drug discovery. The compound's ability to modulate physicochemical properties while maintaining favorable drug-like characteristics makes it particularly attractive for lead optimization programs.
Environmental considerations surrounding fluorinated compounds have prompted researchers to develop more sustainable synthetic routes to 3-(Trifluoromethyl)pyrazine-2-carbaldehyde. Recent advances in catalytic trifluoromethylation methods and flow chemistry approaches have significantly improved the atom economy and reduced waste generation in its production. These innovations align with the pharmaceutical industry's increasing focus on green chemistry principles.
The analytical characterization of 3-(Trifluoromethyl)pyrazine-2-carbaldehyde presents unique challenges and opportunities. Advanced techniques like 19F NMR spectroscopy and X-ray crystallography have been instrumental in understanding its molecular structure and reactivity. These studies provide valuable insights into how the trifluoromethyl group influences the electronic distribution and conformational preferences of the pyrazine ring system.
Looking forward, 1197238-20-2 is poised to play an increasingly important role in the development of next-generation therapeutics and functional materials. Its combination of synthetic versatility and favorable physicochemical properties continues to attract interest from both academic and industrial researchers working on targeted drug delivery systems and advanced material design. As the demand for fluorinated building blocks grows, 3-(Trifluoromethyl)pyrazine-2-carbaldehyde will likely remain a compound of significant research and commercial interest.
1197238-20-2 (3-(Trifluoromethyl)pyrazine-2-carbaldehyde) Related Products
- 1783766-13-1(5-(Difluoromethyl)pyrazine-2-carbaldehyde)
- 1196151-36-6(5-(trifluoromethyl)pyrazine-2-carbaldehyde)
- 1197233-91-2(1-(3-(Trifluoromethyl)pyrazin-2-yl)ethan-1-one)
- 1197233-06-9(6-(trifluoromethyl)pyrazine-2-carbaldehyde)
- 870787-06-7(3-(Trifluoromethyl)pyrazine-2-carboxylic acid)
- 915369-31-2(5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde)
- 1186195-14-1(2,3-Bis(trifluoromethyl)pyrazine)
- 2090070-27-0(6-methyl-5-(trifluoromethyl)pyrazine-2-carboxylic acid)
- 1204295-56-6(2-Methyl-3-(trifluoromethyl)pyrazine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)